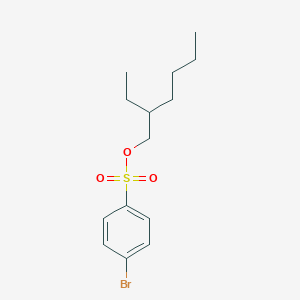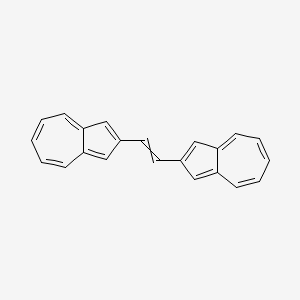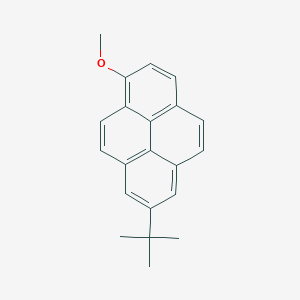
7-Tert-butyl-1-methoxypyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tert-butyl-1-methoxypyrene is a substituted pyrene derivative known for its unique structural and electronic properties. Pyrene, a polycyclic aromatic hydrocarbon, serves as the core structure, with tert-butyl and methoxy groups attached at the 7 and 1 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-1-methoxypyrene typically involves the electrophilic aromatic substitution of pyrene. The 2 and 7 positions of pyrene are less reactive towards electrophilic substitution compared to the 1, 3, 6, and 8 positions. selective substitution can be achieved using bulky electrophiles such as tert-butyl chloride . The methoxylation at the 1 position can be carried out using methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Small-scale laboratory synthesis remains the primary method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Tert-butyl-1-methoxypyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups at specific positions on the pyrene core.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
7-Tert-butyl-1-methoxypyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 7-tert-butyl-1-methoxypyrene involves its interaction with molecular targets through its aromatic core and functional groups. The tert-butyl and methoxy groups influence the electronic properties of the pyrene core, affecting its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as in photophysical studies or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butylpyrene: Another pyrene derivative with tert-butyl groups at the 2 and 7 positions.
1-Methoxypyrene: A simpler derivative with only a methoxy group at the 1 position.
Uniqueness
7-Tert-butyl-1-methoxypyrene is unique due to the combination of tert-butyl and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its utility in specific applications, such as organic electronics and photophysics, compared to other pyrene derivatives .
Propriétés
Numéro CAS |
189371-39-9 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
7-tert-butyl-1-methoxypyrene |
InChI |
InChI=1S/C21H20O/c1-21(2,3)16-11-14-6-5-13-8-10-18(22-4)17-9-7-15(12-16)19(14)20(13)17/h5-12H,1-4H3 |
Clé InChI |
QGLBFZUILRSYNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)OC)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



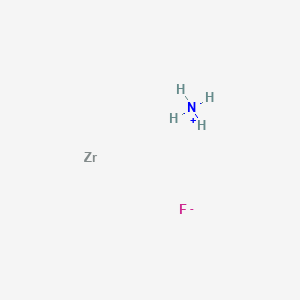
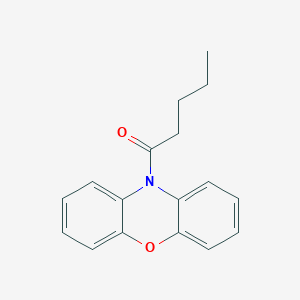
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
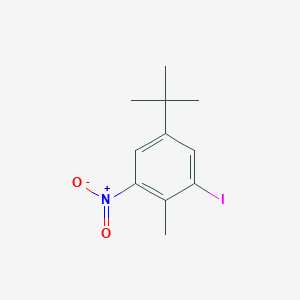
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)
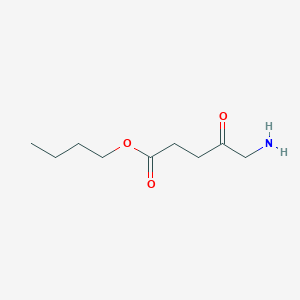
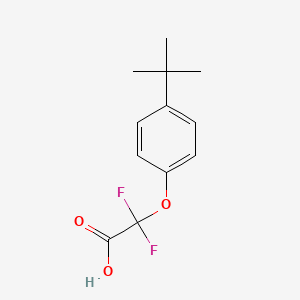
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
